2-[2-Chloro-5-(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile
Description
Properties
IUPAC Name |
2-[2-chloro-5-(trifluoromethyl)anilino]-4-(dimethylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N4/c1-23(2)13-5-6-21-14(10(13)8-20)22-12-7-9(15(17,18)19)3-4-11(12)16/h3-7H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPXKKOGTXGUHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-5-(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino group is further substituted with a chloro and trifluoromethyl group through electrophilic aromatic substitution reactions.
Coupling: Finally, the substituted aromatic compound is coupled with a nicotinonitrile derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-Chloro-5-(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Research
The compound has been investigated for its potential as an antiviral agent. Research indicates that it may inhibit specific host kinases such as AAK1 and GAK, which are promising targets for developing broad-spectrum antiviral therapies against viruses like dengue . The compound's ability to modulate these pathways suggests a mechanism that could lead to effective treatments.
Case Study :
In a study focusing on dengue virus inhibition, derivatives of this compound were tested in human primary monocyte-derived dendritic cells (MDDCs). The results demonstrated significant antiviral activity, highlighting the compound's potential therapeutic relevance in combating viral infections .
Synthesis of Novel Compounds
The compound serves as a scaffold for synthesizing other biologically active molecules. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets.
Example :
A synthetic pathway was developed using this compound to create new isothiazolo[4,3-b]pyridines, which showed promising antiviral properties. The synthetic strategy involved various chemical transformations that leveraged the unique functional groups present in the original molecule .
Research has demonstrated that compounds related to 2-[2-Chloro-5-(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile exhibit significant biological activities, including anti-inflammatory and anticancer effects. These studies often involve evaluating the compound's efficacy in vitro and in vivo.
Data Table : Biological Activity Overview
Mechanism of Action
The mechanism of action of 2-[2-Chloro-5-(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Structural Analogs from Patent Literature (EP 4 374 877 A2)
The European patent application (2024) discloses carboxamide derivatives with trifluoromethylphenyl and difluorobenzyl moieties. Examples include:
- 7-(4-(3-(Dimethylamino)-2,2-dimethylpropoxy)-2,3-difluorobenzyl)-10-hydroxy-6-methyl-8-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide
- 6-[[2,3-Difluoro-4-[1-(2-methoxyethyl)azetidin-3-yl]oxyphenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide
Key Comparisons :
- Core Structure: The patent compounds feature spirocyclic diazaspiro carboxamide cores, whereas the target compound has a simpler pyridine (nicotinonitrile) backbone.
- Substituents : Both classes incorporate trifluoromethylphenyl groups, but the patent compounds include additional fluorinated benzyl and azetidine moieties, likely to enhance target binding or pharmacokinetics.
- Functional Groups : The carboxamide group in patent compounds contrasts with the nitrile group in the target molecule, suggesting divergent synthetic applications or biological targets (e.g., protease vs. kinase inhibition) .
Intermediate Aniline Derivatives (Kanto Reagents Catalog, 2022)
The Kanto Reagents catalog lists structurally related aniline intermediates:
4-Chloro-2-nitro-5-(trifluoromethyl)aniline (CAS: 167415-22-7, >95% purity)
5-Chloro-2-nitro-4-(trifluoromethyl)aniline
Key Comparisons :
- Role in Synthesis: These nitroanilines are likely precursors for synthesizing the 2-chloro-5-(trifluoromethyl)anilino group in the target compound via nitro reduction.
- Substituent Positioning: The chloro and trifluoromethyl groups in these intermediates differ in position (e.g., 4-chloro vs. 5-chloro), which could influence reactivity during coupling to the nicotinonitrile core .
Property Comparison Table
| Property/Compound | 2-[2-Chloro-5-(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile | Patent Carboxamide Derivatives (EP 4 374 877) | 4-Chloro-2-nitro-5-(trifluoromethyl)aniline |
|---|---|---|---|
| Core Structure | Nicotinonitrile | Diazaspiro carboxamide | Nitroaniline |
| Key Functional Groups | Nitrile, dimethylamino, anilino | Carboxamide, trifluoromethylpyrimidine | Nitro, chloro, trifluoromethyl |
| Molecular Complexity | Moderate | High (spirocyclic) | Low (intermediate) |
| Potential Applications | Kinase inhibition, intermediate | Protease inhibition, drug candidates | Synthesis intermediate |
| Commercial Availability | Not reported | Patent-protected | Available (Kanto Reagents) |
Research Findings and Implications
- Synthetic Utility : The commercial availability of nitroaniline intermediates (e.g., 4-Chloro-2-nitro-5-(trifluoromethyl)aniline) supports scalable synthesis of the target compound .
- Pharmacological Potential: While the patent compounds exhibit high structural complexity for targeted drug design, the simpler nicotinonitrile scaffold may offer advantages in synthetic accessibility and pharmacokinetic optimization .
- Substituent Effects: The 2-chloro-5-(trifluoromethyl)anilino group in the target compound mirrors substituents in bioactive carboxamides, suggesting shared electronic or steric properties critical for binding .
Biological Activity
2-[2-Chloro-5-(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile, with the CAS number 339102-81-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiviral properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H12ClF3N4
- Molecular Weight : 336.73 g/mol
- Structural Features : The compound contains a chlorinated aniline moiety and a dimethylamino group, which may contribute to its biological activity.
Biological Activity Overview
Recent studies have indicated that this compound exhibits significant biological activity, particularly in the context of antiviral effects against various pathogens.
Antiviral Activity
Research has highlighted the compound's potential as an antiviral agent, particularly against Dengue virus (DENV). The following table summarizes key findings regarding its antiviral efficacy:
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in viral replication. The compound selectively targets AAK1 and GAK, which are host cell kinases that play a pivotal role in the life cycle of viruses like DENV.
Case Studies
-
Study on Kinase Inhibition :
- Researchers conducted a study to evaluate the compound's effect on AAK1 and GAK kinases. The results indicated that the compound could significantly reduce viral loads in treated cells compared to controls, suggesting a strong potential for therapeutic applications in viral infections.
-
Synergistic Effects :
- Another investigation explored the synergistic effects of this compound when combined with existing antiviral drugs. The findings revealed enhanced efficacy against DENV when used in combination therapy, indicating its potential as an adjunct treatment option.
Safety and Toxicology
While the antiviral properties are promising, safety evaluations are crucial for any therapeutic application. Initial assessments suggest that this compound exhibits low toxicity profiles in vitro, but further in vivo studies are necessary to fully understand its safety margins.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 2-[2-Chloro-5-(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile, and how can reaction intermediates be optimized?
- Methodological Answer : Begin with the nitration and chlorination of precursor aniline derivatives (e.g., 4-chloro-2-nitro-5-(trifluoromethyl)aniline) to ensure regioselectivity. Use column chromatography or recrystallization to purify intermediates, monitoring purity via HPLC or NMR. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products, as demonstrated in improved phthalonitrile synthesis methods . For trifluoromethyl group stability, avoid prolonged exposure to strong bases or nucleophiles during coupling reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data inconsistencies be resolved?
- Methodological Answer : Combine / NMR (for amine and cyano groups) with FT-IR (to confirm nitrile C≡N stretching at ~2200 cm). Discrepancies in aromatic proton splitting patterns may arise from rotational isomerism; use variable-temperature NMR to resolve dynamic effects . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. If crystallinity issues hinder X-ray diffraction, employ computational geometry optimization (DFT) to corroborate structural assignments .
Q. What safety protocols are essential when handling this compound, given its structural analogs’ toxicity profiles?
- Methodological Answer : Refer to toxicity data from structurally similar nitroaromatics (e.g., mutation risks reported for 4-nitro-2-(chlorosalicylidenamino)diphenylamine ). Use fume hoods for synthesis to mitigate inhalation of decomposition products (e.g., NO, Cl). Conduct Ames tests for mutagenicity and monitor thermal stability via DSC/TGA to assess decomposition thresholds.
Advanced Research Questions
Q. How can computational methods accelerate reaction pathway design for derivatives of this compound?
- Methodological Answer : Apply quantum chemical reaction path searches (e.g., artificial force-induced reaction/AFIR) to explore feasible intermediates and transition states. Use software like Gaussian or ORCA for DFT calculations to predict regioselectivity in substitution reactions. Integrate machine learning (e.g., graph neural networks) to prioritize reaction conditions based on electronic parameters (e.g., Fukui indices) . Validate predictions with microfluidic high-throughput screening to reduce experimental iterations.
Q. What strategies address contradictory data in solvent effects on this compound’s reactivity?
- Methodological Answer : Design a solvent polarity matrix (e.g., using Kamlet-Taft parameters) to systematically evaluate solvation effects. For conflicting kinetic data, employ stopped-flow spectroscopy to capture transient intermediates. Use multivariate analysis (PCA or PLS) to isolate dominant factors (e.g., hydrogen bonding vs. dielectric constant). Cross-reference with computational solvation models (COSMO-RS) to reconcile discrepancies .
Q. How can reactor design improve scalability for multi-step syntheses involving this compound?
- Methodological Answer : Implement continuous-flow reactors to enhance heat/mass transfer for exothermic steps (e.g., nitration). Use membrane separation technologies (e.g., nanofiltration) for in-line purification, reducing downtime between stages. Optimize residence time distribution (RTD) studies to minimize byproduct formation. Refer to CRDC subclass RDF2050112 for reactor fundamentals and scale-up criteria .
Data-Driven Research Challenges
Q. How do electronic effects of the trifluoromethyl group influence this compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Perform Hammett analysis using substituent constants () to correlate electronic effects with reaction rates. Compare with analogs lacking the trifluoromethyl group via kinetic isotope effect (KIE) studies. Use XPS or NBO analysis to quantify electron-withdrawing impacts on the anilino moiety’s nucleophilicity .
Q. What computational and experimental approaches validate degradation pathways under oxidative conditions?
- Methodological Answer : Simulate oxidative degradation using DFT (e.g., identifying radical intermediates via spin-unrestricted calculations). Pair with LC-MS/MS to detect degradation products (e.g., chloro-nitro derivatives). Use NMR to track trifluoromethyl group stability under varying pH and oxidant concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
